N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methoxy-N-methyl-2-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(13-2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMOWVBFAGMXJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CN=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methoxy N Methyl 2 Pyridin 3 Yl Acetamide and Its Analogues
Established Synthetic Routes to N-Methoxy-N-methylamides
The preparation of Weinreb amides from common carboxylic acid derivatives is a well-established practice in synthetic organic chemistry. orientjchem.org These methods typically involve the coupling of an activated acyl donor with N,O-dimethylhydroxylamine or its hydrochloride salt.
Acylation of N,O-Dimethylhydroxylamine Hydrochloride
A primary and widely used method for synthesizing Weinreb amides is the direct acylation of N,O-dimethylhydroxylamine hydrochloride. wikipedia.org This salt is often preferred over the free amine due to its stability and ease of handling. wikipedia.org The reaction is typically carried out by treating an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the liberated hydrochloric acid. chemicalbook.com
For instance, the analogue N-methoxy-N-methylacetamide can be prepared by the reaction of acetyl chloride with N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com The reaction is conducted in a solvent like dichloromethane (B109758) (DCM) with a base such as triethylamine (TEA) at a controlled temperature, often starting at 0 °C and gradually warming to room temperature. chemicalbook.com
Table 1: Example Synthesis of an Analogue via Acylation
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
| Acetyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Triethylamine | Dichloromethane | N-methoxy-N-methylacetamide | 78% |
Data sourced from ChemicalBook synthesis report. chemicalbook.com
Conversion from Carboxylic Acids, Esters, and Acid Chlorides
Weinreb amides can be synthesized from a range of acyl compounds, including carboxylic acids, esters, and acid chlorides. orientjchem.orgwikipedia.org The direct conversion of carboxylic acids is particularly attractive and can be accomplished using a wide variety of peptide coupling reagents. wikipedia.orgtandfonline.com These reagents activate the carboxylic acid in situ, facilitating its reaction with N,O-dimethylhydroxylamine.
Specifically, N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide has been synthesized from 2-pyridinylacetic acid and N,O-dimethylhydroxylamine hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent and N,N-diisopropylethylamine as the base in dichloromethane.
Other methods for converting carboxylic acids involve reagents like triphenylphosphine/iodine combinations or activating agents that form N-acylbenzotriazoles, which then readily react with N,O-dimethylhydroxylamine hydrochloride. arkat-usa.org Esters and lactones can also be converted to Weinreb amides using organoaluminum reagents like trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (Me₂AlCl). orientjchem.orgwikipedia.org
Table 2: Common Coupling Reagents for Weinreb Amide Synthesis from Carboxylic Acids
| Reagent Class | Specific Example(s) |
| Carbodiimides | EDC, DCC (N,N'-dicyclohexylcarbodiimide) |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) |
| Triazine Derivatives | DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) |
| In Situ Halogenation | CPI-Cl (3,3-dichloro-1,2-diphenylcyclopropene) |
Information compiled from various sources. orientjchem.orgtandfonline.com
Advanced and Green Chemistry Approaches in Weinreb Amide Synthesis
Recent advancements in synthetic methodology have focused on developing more efficient, catalytic, and environmentally benign routes to Weinreb amides. These approaches aim to improve atom economy, reduce waste, and enhance reaction control.
Catalytic Strategies for Amide Formation (e.g., Palladium-catalyzed Aminocarbonylation)
Catalytic methods provide a powerful alternative to stoichiometric activating agents. Palladium-catalyzed aminocarbonylation has emerged as a direct route for converting aryl or heterocyclic halides and triflates into Weinreb amides. nih.govnih.gov This process involves the coupling of an organic halide, carbon monoxide, and N,O-dimethylhydroxylamine in the presence of a palladium catalyst. acs.org
This method is particularly valuable for synthesizing aryl Weinreb amides directly from aryl bromides at atmospheric pressure of carbon monoxide. nih.govacs.org The success of this transformation often relies on the choice of ligand, with bidentate phosphines possessing a large bite angle, such as Xantphos, proving to be particularly effective. nih.govacs.org This strategy tolerates a wide variety of functional groups and offers an operationally simple procedure under mild conditions. acs.org The direct transformation of lactam-, lactone-, and thiolactone-derived triflates into Weinreb amides has also been achieved using this catalytic system. nih.govacs.org
Flow Chemistry Applications in Preparative Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages for chemical synthesis, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), and improved scalability. acs.orgamt.uk The synthesis of amides, including Weinreb amides, has been successfully adapted to flow reactor systems. vapourtec.comnih.gov
These systems can safely handle highly reactive reagents, such as organometallics used in subsequent reactions with Weinreb amides, by minimizing the volume of hazardous materials at any given time. acs.org For amide formation itself, flow technology can enable the use of high temperatures and pressures to drive reactions between carboxylic acids and amines without the need for coupling agents. nih.gov Additionally, multi-step sequences, such as the formation of a Weinreb amide followed by its reaction with a Grignard reagent, can be "telescoped" into a single continuous stream, improving efficiency and reducing manual interventions. acs.orgamt.uk A recyclable coupling agent, 2,2′-dipyridyldithiocarbonate (DPDTC), has been used to generate thioesters in a plug flow reactor, which are then converted to amides, including Weinreb amides, in a subsequent flow step. vapourtec.com
Chemo- and Regioselective Synthesis Strategies
Chemoselectivity—the ability to react with one functional group in the presence of others—is a critical aspect of complex molecule synthesis. Methodologies have been developed for the chemoselective formation of Weinreb amides from carboxylic acids in the presence of more reactive functional groups like aldehydes and ketones. researchgate.net This allows for the targeted conversion of a carboxyl group without the need for protecting other sensitive moieties. The high chemoselectivity of Weinreb amides themselves is demonstrated in their reaction with highly nucleophilic reagents, where the reaction stops cleanly at the ketone stage. nih.gov
Regioselectivity, the control of reaction at a specific position on a molecule, is also crucial. For example, in the synthesis of analogues, titanium-promoted coupling reactions between unsymmetrical alkynes and Weinreb amides have been shown to proceed with high levels of regioselectivity to afford specific E-trisubstituted enones. acs.org While not a synthesis of the amide itself, this highlights the controlled reactivity that can be achieved with Weinreb amide substrates, a consideration that informs the design of synthetic routes to complex targets containing this functional group.
Synthesis of Pyridine-Ring Substituted Precursors for this compound
The core of synthesizing analogues of this compound lies in the ability to introduce various substituents onto the pyridine ring of the 3-pyridylacetic acid scaffold. A range of synthetic strategies have been developed to achieve this, often starting from commercially available substituted pyridines or by functionalizing the pyridine ring at a later stage.
A versatile three-component synthesis for pyridylacetic acid derivatives has been reported, which offers a convenient route to precursors with substitution at various positions on the pyridine ring. chemicalbook.comnih.gov This methodology involves the reaction of a pyridine-N-oxide with a Meldrum's acid derivative, followed by nucleophilic ring-opening and decarboxylation. chemicalbook.comnih.gov While many examples focus on 2- and 4-pyridylacetic acids, the principles can be adapted for the synthesis of 3-pyridylacetic acid precursors. The choice of the starting substituted pyridine-N-oxide dictates the position and nature of the substituent on the final pyridylacetic acid product. chemicalbook.comnih.gov
Key synthetic routes to substituted pyridylacetate derivatives often commence with halopyridines, which can undergo palladium-catalyzed cross-coupling reactions with reagents like lithium enolates or silyl (B83357) enol ethers. nih.gov Alternatively, direct SNAr reactions of halopyridines with activated methylene (B1212753) compounds such as malonates, followed by hydrolysis and decarboxylation, provide another pathway to the desired substituted pyridylacetic acids. nih.gov
For instance, the synthesis of (6-methylpyridin-3-yl)acetic acid can be achieved through multi-step sequences starting from 3-methylpyridine (B133936) (3-picoline). google.comcymitquimica.com One common approach involves the conversion of substituted 3-picolines to their corresponding nicotinic acids, which can then be homologated to the acetic acid derivatives.
Specific examples of synthesized substituted pyridine-3-acetic acids, which are direct precursors for the target Weinreb amide, are available in the chemical literature. For example, 5-bromo-3-pyridylacetic acid is a known compound that can serve as a precursor for introducing further functionality at the 5-position of the pyridine ring. chemicalbook.comthermofisher.comlookchem.com
The following tables summarize the research findings on the synthesis of various substituted pyridylacetic acid esters, which are immediate precursors to the corresponding acids and subsequently the target N-methoxy-N-methylamides.
Table 1: Three-Component Coupling for the Synthesis of Substituted Pyridylacetic Acid Esters chemicalbook.comnih.gov
Click to view interactive data table
| Entry | Pyridine-N-oxide (Substituent) | Meldrum's Acid Derivative | Product (Substituent and Position) | Yield (%) |
| 1 | Unsubstituted | 5-Methyl Meldrum's acid | Methyl 2-(pyridin-4-yl)propanoate | 63 |
| 2 | 2-Methyl | 5-Methyl Meldrum's acid | Methyl 2-(2-methylpyridin-4-yl)propanoate | 65 |
| 3 | 3-Methyl | 5-Methyl Meldrum's acid | Methyl 2-(3-methylpyridin-4-yl)propanoate | 71 |
| 4 | 4-Methyl | 5-Methyl Meldrum's acid | Methyl 2-(4-methylpyridin-2-yl)propanoate | 80 |
| 5 | 4-Phenyl | 5-Methyl Meldrum's acid | Methyl 2-(4-phenylpyridin-2-yl)propanoate | 85 |
| 6 | 4-Methoxy | 5-Methyl Meldrum's acid | Methyl 2-(4-methoxypyridin-2-yl)propanoate | 60 |
| 7 | 4-Bromo | 5-Methyl Meldrum's acid | Methyl 2-(4-bromopyridin-2-yl)propanoate | 75 |
The data in Table 1, derived from the work of Johnson and Marsden, demonstrates the feasibility of synthesizing a variety of substituted pyridylacetic acid esters. chemicalbook.comnih.gov The reaction shows good tolerance for both electron-donating and electron-withdrawing substituents on the pyridine-N-oxide starting material. chemicalbook.comnih.gov The regiochemical outcome of the substitution (position 2 or 4) is dependent on the substitution pattern of the starting pyridine-N-oxide. chemicalbook.comnih.gov
Table 2: Scope of the Meldrum's Acid in the Three-Component Coupling chemicalbook.comnih.gov
Click to view interactive data table
| Entry | Pyridine-N-oxide | Meldrum's Acid Derivative (Substituent) | Product | Yield (%) |
| 1 | Unsubstituted | Unsubstituted | Methyl 2-(pyridin-4-yl)acetate | 29 |
| 2 | Unsubstituted | 5-Ethyl | Methyl 2-(pyridin-4-yl)butanoate | 58 |
| 3 | Unsubstituted | 5-Propyl | Methyl 2-(pyridin-4-yl)pentanoate | 61 |
| 4 | Unsubstituted | 5-Isopropyl | Methyl 3-methyl-2-(pyridin-4-yl)butanoate | 52 |
| 5 | Unsubstituted | 5-Phenyl | Methyl 2-phenyl-2-(pyridin-4-yl)acetate | 65 |
Table 2 illustrates the versatility of the three-component coupling with respect to the Meldrum's acid component, allowing for the introduction of various alkyl and aryl groups at the alpha-position of the resulting pyridylacetic acid ester. chemicalbook.comnih.gov These precursors can then be converted to their corresponding N-methoxy-N-methylamides.
Reactivity and Mechanistic Insights of N Methoxy N Methyl 2 Pyridin 3 Yl Acetamide
Nucleophilic Addition Reactions
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide, as a Weinreb-Nahm amide, exhibits characteristic reactivity in nucleophilic addition reactions, providing a reliable method for the synthesis of ketones and aldehydes. wikipedia.org This class of compounds is particularly valued for its ability to avoid the common problem of over-addition that plagues reactions with more traditional acyl compounds. wikipedia.org
Controlled Reactions with Organometallic Reagents (Grignard, Organolithium)
The reaction of this compound with organometallic reagents such as Grignard and organolithium reagents is a cornerstone of Weinreb ketone synthesis. wikipedia.orgmychemblog.com Unlike reactions with esters or acid chlorides, which often yield tertiary alcohols due to the high reactivity of the intermediate ketone, Weinreb amides allow for the controlled, single addition of the organometallic nucleophile. mychemblog.comorganic-chemistry.org This selectivity is crucial for the high-yield synthesis of the corresponding ketones. mychemblog.com The process involves the treatment of the Weinreb amide with the organometallic reagent, followed by an acidic workup to yield the final ketone product. mychemblog.com This methodology has been widely adopted due to its efficiency and the stability of the Weinreb amide functional group. wikipedia.orgorganic-chemistry.org
Table 1: Examples of Weinreb Ketone Synthesis with Organometallic Reagents
| Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |
| N-methoxy-N-methylacetamide | Methyllithium | Acetone | 87 |
| N-benzyloxycarbonyl-L-proline Weinreb amide | Phenylmagnesium chloride | N-benzyloxycarbonyl-L-2-benzoylpyrrolidine | Not specified |
Mechanism of Tetrahedral Intermediate Stabilization and Prevention of Over-Addition
The key to the controlled reactivity of Weinreb amides lies in the stabilization of the tetrahedral intermediate formed upon nucleophilic attack. stackexchange.com When an organometallic reagent adds to the carbonyl group, a five-membered cyclic chelate is formed, involving the lithium or magnesium atom, the carbonyl oxygen, and the methoxy (B1213986) oxygen. organic-chemistry.orgstackexchange.com This chelated tetrahedral intermediate is stable at low temperatures and does not readily collapse to form a ketone in the presence of the strong nucleophile. wikipedia.orgstackexchange.com This stability prevents a second nucleophilic addition, thus avoiding the formation of an alcohol. wikipedia.org Upon aqueous workup, the chelate is broken down, and the stable intermediate collapses to afford the desired ketone. organic-chemistry.orgstackexchange.com The interception and characterization of these tetrahedral intermediates as O-TMS heminals have provided direct evidence for this mechanism. rsc.orgrsc.org This unique stabilization is the primary reason for the prevention of over-addition, a common issue with other acylating agents. wikipedia.orgmychemblog.com
Transition Metal-Catalyzed Transformations
The Weinreb amide moiety in this compound can also serve as a directing group in transition metal-catalyzed reactions, enabling the functionalization of otherwise unreactive C-H bonds. bohrium.commdpi.com This dual functionality as both a stable acylating agent and a directing group makes it a versatile tool in modern organic synthesis. nih.govresearchgate.net
C-H Functionalization Directed by the Weinreb Amide Moiety
Recent studies have demonstrated that the Weinreb amide can direct transition metals such as ruthenium, rhodium, palladium, and iridium to catalyze the ortho-C-H functionalization of aromatic rings. bohrium.com While the amide oxygen's coordination to transition metals is generally weaker than other directing groups, it has proven effective in a variety of transformations. nih.gov For instance, palladium-catalyzed C(sp³)–H arylation of Weinreb amides has been achieved, showcasing the directing capability of this functional group in activating C-H bonds. nih.gov The development of specialized ligands, such as pyridinesulfonic acid, has been crucial in overcoming the challenges associated with the weaker coordinating ability of the Weinreb amide. nih.gov
Role as a Directing Group in Pyridine-Substituted Systems
In pyridine-substituted systems like this compound, the Weinreb amide can direct C-H functionalization. However, some studies have noted that in certain palladium-catalyzed reactions, no reaction was observed with the Weinreb amide as the directing group for C-H functionalization of the pyridine (B92270) ring. nih.gov This suggests that the efficacy of the Weinreb amide as a directing group can be highly dependent on the specific reaction conditions and the catalytic system employed. Further research is needed to fully explore the potential and limitations of the Weinreb amide as a directing group in complex heterocyclic systems.
Catalytic Reduction Pathways to Aldehydes and Alcohols
The reduction of Weinreb amides provides a reliable route to aldehydes. wikipedia.org Reagents such as lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H) are commonly used for this transformation. escholarship.orgescholarship.org Similar to the reactions with organometallic reagents, the reduction proceeds via a stable chelated intermediate that prevents over-reduction to the alcohol. stackexchange.com The aldehyde is formed upon workup. stackexchange.com More recently, milder and more chemoselective reagents like chloromagnesium dimethylaminoborohydride (MgAB) have been developed for the reduction of Weinreb amides to aldehydes under ambient conditions. escholarship.orgescholarship.org The aldehyde products can be isolated as stable sodium bisulfite adducts to prevent over-reduction and facilitate purification. escholarship.orgescholarship.org While the primary product of Weinreb amide reduction is the aldehyde, further reduction to the corresponding alcohol can be achieved, for example, by using reagents like lithium pyrrolidinoborohydride. escholarship.org
Table 2: Reducing Agents for Weinreb Amides and Their Products
| Reducing Agent | Primary Product | Notes |
| Lithium aluminum hydride (LiAlH₄) | Aldehyde | Commonly used, requires controlled conditions. escholarship.orgescholarship.org |
| Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | Another common reagent for this transformation. escholarship.orgescholarship.org |
| Chloromagnesium dimethylaminoborohydride (MgAB) | Aldehyde | Milder, safer, and complementary to LiAlH₄ and DIBAL-H. escholarship.org |
| Lithium pyrrolidinoborohydride | Alcohol | Can be used for further reduction to the alcohol. escholarship.org |
Cyclization Reactions and Heterocycle Formation
The structure of this compound is amenable to various cyclization strategies, offering pathways to construct fused and polycyclic nitrogen-containing ring systems. These reactions are of significant interest in synthetic organic chemistry for the creation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
A prominent class of intramolecular cyclization reactions applicable to azaaryl Weinreb amides is the Parham-type cycliacylation. researchgate.netnih.gov This methodology involves the generation of an organolithium species on the aromatic or heteroaromatic ring, which then undergoes an intramolecular nucleophilic attack on the Weinreb amide carbonyl. researchgate.net For a derivative of this compound appropriately substituted with a halogen (e.g., iodine or bromine) on the pyridine ring, treatment with a strong organolithium base such as tert-butyllithium (B1211817) at low temperatures would generate a pyridinyllithium intermediate. This intermediate can then cyclize onto the Weinreb amide to form a fused heterocyclic ketone after acidic workup.
The Weinreb amide is an excellent electrophile in these cyclizations due to the stability of the resulting tetrahedral intermediate, which is chelated by the methoxy group. wikipedia.org This stabilization prevents over-addition of the organolithium reagent, a common side reaction with other carbonyl derivatives. orientjchem.org This approach has been successfully employed in the synthesis of various fused indolizinone systems from related heteroaryl Weinreb amides. nih.govorientjchem.orgamazonaws.com The general mechanism for a Parham-type cyclization is depicted below:
General Scheme of Parham-Type Cyclization
The reaction conditions and yields for the Parham-type cyclization of various N-(o-iodobenzyl)pyrrole-2-carboxamides, which serve as structural analogs, are summarized in the table below.
| Entry | Substrate | Product | Yield (%) |
| 1 | N-(o-Iodobenzyl)-N-methoxy-N-methylpyrrole-2-carboxamide | 5H-Pyrrolo[1,2-b]isoquinolin-10-one | 85 |
| 2 | N-(2-Iodo-4,5-dimethoxybenzyl)-N-methoxy-N-methylpyrrole-2-carboxamide | 2,3-Dimethoxy-5H-pyrrolo[1,2-b]isoquinolin-10-one | 90 |
| 3 | N-(o-Iodobenzyl)-N-methoxy-N-methylthiophene-2-carboxamide | 5H-Thieno[2,3-f]indolizin-10-one | 78 |
Data extrapolated from studies on analogous systems. orientjchem.org
The functional groups within this compound can also participate in cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation to rapidly build molecular complexity. While specific cascade reactions involving this particular molecule are not well-documented, its structural motifs suggest potential for such transformations.
For instance, a properly functionalized derivative of this compound could be designed to undergo a cascade reaction initiated by an intramolecular Heck reaction, followed by a cyclization. Another possibility involves an initial Michael addition to an appropriately placed acceptor group within the molecule, which could trigger a subsequent cyclization cascade.
A related example is the synthesis of fused heterocyclic systems through a Brønsted acid-catalyzed carbocyclization cascade. This type of reaction involves the intramolecular coupling of an alkyne, an iminium ion (which could be formed from the pyridine nitrogen and a suitable precursor), and an arene. Such a strategy allows for the diastereoselective formation of fused polycyclic adducts. While not a direct application, this demonstrates the principle of using cascade reactions to assemble complex heterocyclic scaffolds from precursors containing similar functionalities.
Other Characteristic Reactions and Functional Group Transformations
Beyond cyclization reactions, the Weinreb amide functionality in this compound is primarily known for its utility in the synthesis of ketones and aldehydes. wikipedia.orgpsu.edu This is a cornerstone of Weinreb amide chemistry and represents a significant functional group transformation.
Treatment of this compound with a variety of Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of the corresponding pyridin-3-yl-substituted ketones in high yields. psu.edu The reaction proceeds through a stable, chelated tetrahedral intermediate that collapses upon acidic workup to afford the ketone, preventing the over-addition that is often problematic with other acylating agents. wikipedia.orgorientjchem.org
Similarly, reduction of the Weinreb amide with a mild hydride reducing agent, such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LAH) at low temperatures, would yield 2-(pyridin-3-yl)acetaldehyde. wikipedia.org
The following table summarizes the typical yields for the synthesis of ketones from various Weinreb amides, illustrating the general utility of this transformation.
| Entry | Weinreb Amide | Organometallic Reagent | Product Ketone | Yield (%) |
| 1 | N-Methoxy-N-methylbenzamide | Phenylmagnesium bromide | Benzophenone | 95 |
| 2 | N-Methoxy-N-methylisobutyramide | Isopropyllithium | Diisopropyl ketone | 87 |
| 3 | N-Methoxy-N-methylcinnamamide | Methyllithium | 4-Phenyl-3-buten-2-one | 92 |
Data from general studies on Weinreb amide reactivity. psu.edu
Furthermore, the N-methoxy-N-methylamide group can sometimes exhibit unusual reactivity. In the presence of strongly basic, non-nucleophilic reagents, it can undergo a base-induced E2 elimination to generate formaldehyde (B43269) and the corresponding N-methylamide anion. researchgate.net This alternative reaction pathway could be relevant under specific reaction conditions.
Applications of N Methoxy N Methyl 2 Pyridin 3 Yl Acetamide As a Versatile Synthetic Intermediate
Stereoselective Construction of Ketones and Aldehydes
The N-methoxy-N-methylamide group, commonly known as the Weinreb amide, is a highly valued functional group in organic synthesis for the preparation of ketones and aldehydes. acs.orgorientjchem.org Its primary advantage over other carboxylic acid derivatives lies in its reaction with organometallic reagents. When organolithium or Grignard reagents are added to a typical ester or acid chloride, the reaction often proceeds with a double addition, leading to the formation of a tertiary alcohol instead of the desired ketone. wikipedia.org
The Weinreb amide functionality in N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide circumvents this issue. The reaction with an organometallic reagent forms a stable, five-membered tetrahedral intermediate chelated to the metal ion. acs.orgresearchgate.net This intermediate is stable at low temperatures and does not collapse to form a ketone until an aqueous workup is performed. acs.org This stability prevents the common "over-addition" of a second equivalent of the nucleophile, thus yielding the mono-addition product, a ketone, with high selectivity. wikipedia.orgnih.gov
Similarly, the selective reduction of the Weinreb amide to an aldehyde can be achieved using hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). orientjchem.org The same principle of a stable chelated intermediate applies, preventing over-reduction to the alcohol. acs.org This controlled reactivity makes this compound an excellent precursor for synthesizing a variety of 3-pyridyl ketones and aldehydes, which are important substructures in many biologically active molecules.
Table 1: Synthesis of Carbonyl Compounds from Weinreb Amides
| Reagent | Product | Description |
|---|---|---|
| Organolithium (R-Li) | Ketone | Forms a stable tetrahedral intermediate, preventing over-addition. orientjchem.org |
| Grignard Reagent (R-MgX) | Ketone | Widely used for carbon-carbon bond formation to produce ketones. orientjchem.org |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde | A powerful reducing agent that selectively reduces the amide to an aldehyde. orientjchem.org |
| Wittig Reagents | Ketone/Aldehyde | Reacts to form an N-methyl-N-methoxy-enamine, which hydrolyzes to the carbonyl. wikipedia.org |
Precursor in Enantioselective and Diastereoselective Synthesis
The Weinreb amide functionality is highly effective in stereoselective synthesis. One notable application is in the asymmetric synthesis of β-amino ketones and aldehydes. researchgate.net In these reactions, the enolate generated from a Weinreb amide can be added to a chiral electrophile, such as an N-sulfinyl imine (N-sulfinyl imine), in a highly diastereoselective manner. researchgate.net
This strategy allows for the construction of chiral building blocks with precise control over the stereochemistry. For example, the addition of Weinreb amide enolates to sulfinimines has been used to prepare N-sulfinyl β-amino Weinreb amides, which are precursors to enantiopure β-amino ketones and aldehydes. researchgate.net This principle is directly applicable to this compound, allowing it to serve as a prochiral substrate in reactions designed to create new stereocenters, thereby providing access to a wide range of enantiomerically enriched pyridyl-containing compounds.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
Modification of the Pyridine (B92270) Ring
The pyridine ring is a primary target for analog synthesis, as its electronic properties and substitution pattern can significantly influence the reactivity of the entire molecule. Introducing substituents onto the ring can alter its pKa, lipophilicity, and potential for intermolecular interactions such as hydrogen bonding or π-stacking.
Research efforts focus on synthesizing analogs with various substituents at the 2-, 4-, 5-, and 6-positions of the pyridine ring. A common strategy involves the lithiation of N-protected 3-substituted pyridines, which directs the introduction of a wide range of electrophiles to the 4-position researchgate.net. For example, treating a protected pyridin-3-ylmethyl precursor with t-butyllithium followed by an electrophile (e.g., an alkyl halide or a carbonyl compound) yields 4-substituted derivatives researchgate.net. Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are employed to introduce aryl, heteroaryl, or amino groups, starting from halogenated pyridin-3-yl precursors.
The rationale behind these modifications is to probe the electronic and steric requirements of potential binding pockets or to modulate the reactivity of the acetamide (B32628) side chain.
Interactive Table 1: Pyridine Ring Analog Design
| Modification Site | Substituent Type | Synthetic Strategy | Rationale for SRR Study |
|---|---|---|---|
| C-4 Position | Alkyl, Aryl | Directed ortho-metalation (DoM) followed by electrophilic quench | Investigate steric hindrance and hydrophobic interactions. |
| C-2 or C-6 Position | Halogen (Cl, F) | Halogenation of pyridine-N-oxide derivatives | Modulate electronic properties (pKa) and introduce new halogen bonding potential. |
| C-5 Position | Cyano, Nitro | Nucleophilic aromatic substitution on a pre-functionalized ring | Introduce strong electron-withdrawing groups to assess impact on ring basicity and side-chain reactivity. |
| Multiple Positions | Various | Ruthenium-catalyzed cycloisomerization of 3-azadienynes | Access to polysubstituted pyridine analogs for complex SRR analysis organic-chemistry.org. |
Modification of the Acetamide Linker
The acetamide linker provides a crucial spatial and conformational link between the pyridine ring and the terminal amide. Its length, rigidity, and substitution can be modified to explore the optimal orientation for reactivity or biological interactions. Analogs can be designed to introduce steric bulk on the α-carbon, which can restrict rotation and lock the molecule into specific conformations.
The synthesis of these analogs typically starts with a substituted acetic acid derivative. For instance, 2-phenylacetic acid or 2,2-dimethylacetic acid can be converted to the corresponding acid chloride with reagents like thionyl chloride. This activated intermediate is then reacted with N,O-dimethylhydroxylamine to form the desired Weinreb amide, which can subsequently be coupled to a pyridine precursor. This modular approach allows for the generation of a diverse library of linker-modified analogs.
Modification of the Weinreb Amide
The N-methoxy-N-methylamide, or Weinreb amide, is a particularly important functional group known for its unique reactivity profile. It is relatively stable but can be readily converted into ketones or aldehydes by reacting with organometallic reagents, a transformation that is central to its utility in synthesis wikipedia.orgresearchgate.net. In the context of SRR studies, replacing this moiety with other functional groups is a key strategy to understand its role.
Interactive Table 2: Acetamide and Weinreb Amide Analog Design
| Modification Site | Analog Type | Synthetic Strategy | Rationale for SRR Study |
|---|---|---|---|
| α-Carbon | Methyl, Phenyl substitution | Start with substituted acetic acid; convert to acid chloride and react with N,O-dimethylhydroxylamine. | Introduce steric bulk to restrict bond rotation and study conformational effects. |
| Amide Terminus | Primary/Secondary Amides (e.g., -CONH₂, -CONHEt) | Couple pyridin-3-ylacetic acid with various amines using peptide coupling agents. | Evaluate the role of N-H hydrogen bond donors and steric bulk at the nitrogen atom. |
| Amide Terminus | Cyclic Amides (e.g., Morpholine, Piperidine) | Couple pyridin-3-ylacetic acid with cyclic secondary amines. | Explore conformational constraints and changes in solubility and lipophilicity acs.org. |
| Amide Terminus | Ketone or Aldehyde | React parent Weinreb amide with Grignard or organolithium reagents, or reduce with LiAlH₄ wikipedia.org. | Assess the necessity of the amide group for observed reactivity or activity. |
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the fundamental characteristics of N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide at the molecular level.
Geometry Optimization and Conformational Analysis
The first step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this process would involve calculating the potential energy of various conformations to identify the global minimum on the potential energy surface.
Conformational analysis is crucial for understanding the flexibility of the molecule, which is dictated by the rotation around its single bonds. Key dihedral angles, such as those around the C-C and C-N bonds of the acetamide (B32628) backbone, would be systematically varied to map out the conformational landscape. The relative energies of different conformers (e.g., cis and trans isomers of the amide bond) would be calculated to predict the most populated states under different conditions. For similar but simpler amide-containing molecules, studies have shown that the trans conformation is often more stable in the gas phase.
A comprehensive computational study would yield precise data on bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound. This data, presented in a tabular format, would serve as a theoretical benchmark for comparison with experimental data, should it become available.
Table 1: Predicted Geometrical Parameters for this compound (Exemplary)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | Data not available | C-C-N | Data not available |
| C-N (amide) | Data not available | O=C-N | Data not available |
| N-O | Data not available | C-N-O | Data not available |
| C-C (pyridyl) | Data not available | C-C-H | Data not available |
| C-H | Data not available | H-C-H | Data not available |
Note: This table is illustrative. Specific values require dedicated computational studies on the target molecule, which are not currently available in the public domain.
Electronic Structure Analysis (e.g., HOMO-LUMO, Charge Distribution, Mulliken Population Analysis)
Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT calculations can provide a detailed picture of the electron distribution within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Mulliken population analysis is a method used to assign partial charges to each atom in the molecule. This charge distribution reveals the electrophilic and nucleophilic sites, providing insights into how the molecule might interact with other reagents. For instance, the oxygen atom of the carbonyl group is expected to carry a significant negative charge, making it a potential site for electrophilic attack. Conversely, the carbonyl carbon would likely be electron-deficient and thus susceptible to nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound (Exemplary)
| Property | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Note: This table is illustrative. Specific values require dedicated computational studies on the target molecule, which are not currently available in the public domain.
Mechanistic Modeling of Reactions Involving this compound
Theoretical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the hydrolysis of the amide bond or reactions at the pyridine (B92270) ring could be modeled to predict the most favorable reaction pathways and the structures of any intermediates. Such studies are invaluable for understanding the chemical behavior of the compound and for designing new synthetic routes.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules are arranged in a specific three-dimensional lattice, and their packing is governed by intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal structure. By mapping properties such as d_norm (a normalized contact distance) onto the molecular surface, regions of close contact between neighboring molecules can be identified.
Prediction of Spectroscopic Parameters and Validation of Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting and validating experimental spectra.
By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. Comparing this with an experimental spectrum can aid in the assignment of specific vibrational modes to the observed absorption bands. Similarly, calculating the NMR shielding tensors allows for the prediction of chemical shifts for the different nuclei (e.g., ¹H, ¹³C, ¹⁵N) in the molecule. A strong correlation between the calculated and experimental spectroscopic data provides confidence in both the experimental measurements and the computational model.
Table 3: List of Compound Names
| Compound Name |
|---|
Advanced Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry Techniques for Precise Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide. Techniques such as Time-of-Flight (TOF) or Orbitrap mass analysis provide mass accuracy within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula.
For this compound (C₉H₁₂N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is calculated to be 181.0972 Da. Experimental HRMS data for similar N-(pyridin-2-yl)amides have confirmed the utility of this technique in verifying molecular formulas. rsc.org
Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which provides valuable structural information. The fragmentation of the parent ion is expected to occur at the most labile bonds, primarily the amide and N-O bonds.
Predicted Fragmentation Pathways:
Loss of the methoxy (B1213986) group (-OCH₃): Cleavage of the N-O bond would result in a fragment ion corresponding to [M - 31]⁺.
Amide bond cleavage: Scission of the C-N bond of the amide can lead to the formation of the pyridin-3-ylacetyl cation or the N-methoxy-N-methylaminyl radical.
Pyridine (B92270) ring fragmentation: Characteristic losses associated with the pyridine ring structure would also be observed.
| Predicted m/z | Formula of Fragment | Proposed Lost Neutral Fragment |
|---|---|---|
| 181.0972 | [C₉H₁₃N₂O₂]⁺ | Parent Ion [M+H]⁺ |
| 150.0815 | [C₉H₁₀N₂O]⁺ | CH₅O (Methanol) or OCH₃ radical + H |
| 122.0601 | [C₇H₈NO]⁺ | C₂H₅NO (N-methylformamide) |
| 92.0495 | [C₆H₆N]⁺ | C₃H₇NO₂ (N-methoxy-N-methylacetamide moiety) |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard 1D ¹H and ¹³C NMR provide basic structural information, advanced NMR techniques are required to unambiguously assign all signals and understand the compound's spatial arrangement.
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the spin system of the pyridine ring and identify the methylene (B1212753) protons adjacent to it.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbons in the pyridine ring and the methylene, N-methyl, and O-methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the pyridinylmethyl fragment to the amide carbonyl carbon and for assigning the quaternary carbon of the pyridine ring. For instance, the methylene protons would show a correlation to the amide carbonyl carbon and to carbons 2, 3, and 4 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For related heterocyclic structures, NOESY has been used to determine the relative orientation of substituents. ipb.pt For the title compound, NOESY could be used to investigate the preferred conformation around the amide bond (cis vs. trans isomerism), a known phenomenon in N-methylacetamide. lifechempharma.com
Solid-State NMR (SSNMR): If the compound is crystalline, SSNMR can provide information about the structure and dynamics in the solid state. It is sensitive to the local environment and can distinguish between different polymorphs or conformers present in the crystal lattice.
| Proton Signal | Expected COSY Correlations | Expected HMBC Correlations (to Carbons) |
|---|---|---|
| H2 (Pyridine) | H6 (Pyridine) | C3, C4, C6 (Pyridine), C=O |
| H4 (Pyridine) | H5 (Pyridine) | C2, C3, C5, C6 (Pyridine) |
| H5 (Pyridine) | H4, H6 (Pyridine) | C3, C4, C6 (Pyridine) |
| H6 (Pyridine) | H5, H2 (Pyridine) | C2, C4, C5 (Pyridine) |
| CH₂ (Methylene) | None | C2, C3, C4 (Pyridine), C=O |
| N-CH₃ | None | C=O, O-CH₃ |
| O-CH₃ | None | N-CH₃ |
Computational methods, such as Density Functional Theory (GIAO-DFT), are powerful tools for predicting NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for a computationally optimized geometry of this compound, a theoretical spectrum can be generated. This predicted spectrum is then compared to the experimental data to aid in the assignment of complex or overlapping signals, particularly for the aromatic carbons of the pyridine ring. chemicalbook.com Furthermore, computational modeling can predict the relative energies of different conformers (e.g., cis and trans amide isomers), and the predicted shifts for each can help identify their presence in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying conformational changes.
For this compound, the key vibrational bands would include:
Amide I Band (C=O stretch): This is a very strong and characteristic band in the IR spectrum, typically appearing between 1650-1700 cm⁻¹. Its exact position is sensitive to hydrogen bonding and the local electronic environment.
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretches are found above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) appear in the 2850-3000 cm⁻¹ range.
N-O and C-N Stretching: These vibrations occur in the fingerprint region (below 1400 cm⁻¹) and contribute to the complex pattern of bands.
Studies on the model compound N-methylacetamide (NMA) have shown that vibrational spectroscopy is highly effective for studying conformational equilibria and hydrogen bonding. nih.govexlibrisgroup.com The positions of the amide bands, in particular, shift depending on the conformation and the extent of intermolecular interactions. researchgate.net Similar studies on this compound could elucidate its conformational preferences in different solvents or in the solid state. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be complementary to IR, providing stronger signals for the pyridine ring vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Amide C=O Stretch (Amide I) | 1660 - 1690 | Strong |
| Pyridine Ring C=C, C=N Stretch | 1400 - 1610 | Medium-Strong |
| CH₂/CH₃ Bending | 1350 - 1470 | Medium |
| C-N Stretch | 1100 - 1300 | Medium |
| N-O Stretch | 900 - 1000 | Medium |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsion angles. nist.gov
This analysis would unequivocally establish the conformation of the amide group (cis or trans) in the crystal lattice and the relative orientation of the pyridine ring with respect to the acetamide (B32628) side chain. Furthermore, it would reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds (e.g., involving the pyridine nitrogen or amide oxygen) or π-π stacking between pyridine rings, which govern the solid-state architecture. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Pathways for Weinreb Amides and their Derivatives
The synthesis of Weinreb amides has traditionally relied on the conversion of carboxylic acids into more reactive species like acid chlorides or the use of coupling reagents. tandfonline.comresearchgate.net While effective, these methods often involve harsh conditions or generate significant waste. The future of Weinreb amide synthesis is geared towards more sustainable and efficient catalytic processes.
Recent advancements include:
Palladium-Catalyzed Aminocarbonylation: This method allows for the direct transformation of heterocyclic-derived triflates into Weinreb amides under mild conditions, using atmospheric pressure of carbon monoxide and low catalyst loadings. acs.org
Catalytic Dehydrative Amidation: The use of a diboronic acid anhydride (B1165640) catalyst enables the direct synthesis of Weinreb amides from carboxylic acids, a process that is particularly useful for preparing α-hydroxyketone natural products. rsc.org
Environmentally Benign Systems: Research into biphasic systems, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water, offers a more environmentally friendly approach to preparing these amides. researchgate.net
These emerging pathways represent a shift towards greener chemistry, minimizing waste and avoiding the use of stoichiometric activating agents.
Table 1: Comparison of Synthetic Pathways for Weinreb Amides
| Method | Precursor | Reagents/Catalysts | Advantages | Disadvantages |
|---|---|---|---|---|
| Classical Acylation | Acid Chloride | N,O-Dimethylhydroxylamine | High yield, well-established wikipedia.org | Requires precursor activation, potentially harsh conditions |
| Peptide Coupling | Carboxylic Acid | Coupling agents (e.g., DCC, HOBT) | Direct conversion, mild conditions wikipedia.orgresearchgate.net | Stoichiometric waste from coupling agents |
| Pd-Catalyzed Aminocarbonylation | Aryl/Heterocyclic Triflates | Pd catalyst, CO, N,O-Dimethylhydroxylamine | High efficiency, mild conditions, functional group tolerance acs.org | Requires specific precursors (triflates) |
| Catalytic Dehydration | Carboxylic Acid | Diboronic acid anhydride catalyst | Direct, atom-economical rsc.org | Catalyst may have substrate limitations |
| Flow Chemistry | Carboxylic Acid, Thioester | DPDTC, Amines | Rapid, controlled, suitable for automation acs.org | Requires specialized equipment |
Exploration of New Reactivity Modes and Catalytic Applications
Perhaps the most exciting trend is the use of the Weinreb amide not as a reactant at the carbonyl, but as a directing group in transition metal-catalyzed C–H functionalization. nih.gov This dual reactivity unlocks new synthetic possibilities. rsc.orgrsc.org The amide's ability to coordinate with a metal center allows for the selective activation of otherwise inert C-H bonds, typically at the ortho-position of an aromatic ring. nih.gov
Key developments in this area include:
Iridium-Catalyzed Reactions: Ir(III) catalysts have been successfully used for the ortho-iodination of Weinreb amides under mild, additive-free conditions. acs.org This provides a direct route to functionalized aromatic systems.
Cobalt and Palladium Catalysis: Cp*Co(III) and Palladium(II) catalysts have also been employed for C-H activation directed by Weinreb amides, enabling C-C and C-I bond formations. nih.govacs.org
Ruthenium-Catalyzed Oxidations: Ru(II) catalysts can direct the C-H oxidation of arenes bearing a Weinreb amide group, leading to mono-oxygenated products. nih.gov
This new reactivity transforms the Weinreb amide from a simple synthetic intermediate into a powerful tool for late-stage functionalization, allowing for the direct modification of complex molecules.
Table 2: Examples of Catalytic C-H Functionalization Directed by Weinreb Amides
| Metal Catalyst | Transformation | Key Features | Reference |
|---|---|---|---|
| Iridium(III) | ortho-Iodination | Mild conditions, acid-mediated, works under mechanochemistry | acs.org |
| Palladium(II) | ortho-Arylation | First example of Pd-catalyzed C-H functionalization with Weinreb amides | nih.gov |
| Cobalt(III) | ortho-Allylation | Utilizes a bench-stable Cp*Co(CO)I₂ precatalyst | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The robustness and reliability of reactions involving Weinreb amides make them ideal candidates for integration into modern, high-throughput synthesis technologies.
Flow Chemistry: The synthesis of ketones from Weinreb amides using organosodium reagents has been successfully demonstrated in a flow system. acs.orgnih.gov This approach offers superior control over reaction parameters, enhances safety when using reactive reagents, and allows for easier scalability compared to batch processing. acs.orgnih.gov The preparation of Weinreb amides themselves is also amenable to flow conditions. acs.org
Automated Synthesis: The predictable reactivity of Weinreb amides is advantageous for their inclusion in automated synthesis platforms designed to create large libraries of compounds. nih.govresearchgate.net Boronate-based methodologies, which are increasingly used in automated synthesis, can be combined with C-H borylation directed by Weinreb amides to streamline the production of diverse molecular scaffolds. nih.gov
These technologies are poised to accelerate drug discovery and materials science by enabling the rapid and efficient synthesis of novel chemical entities based on the Weinreb amide core structure.
Advanced Computational Studies for Rational Design and Reaction Prediction
While the stability of the tetrahedral intermediate in Weinreb amide reactions is well-accepted, advanced computational studies are providing deeper insights into their reactivity and conformational behavior. wisc.eduorientjchem.org Computational modeling is becoming an indispensable tool for:
Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can map out reaction pathways, rationalize observed selectivities in C-H functionalization, and explain the role of catalysts and additives. nih.gov
Rational Design: By understanding the electronic and steric factors that govern reactivity, new catalysts and substrates can be designed for improved efficiency and selectivity.
Conformational Analysis: Predicting the stable conformations of complex molecules like N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide is crucial. The relative orientation of the pyridine (B92270) ring and the amide functionality can significantly impact the molecule's ability to act as a directing group or participate in other reactions. Theoretical models can shed light on the conformational landscapes of these molecules in different environments. lifechempharma.com
Investigation of Structural Dynamics and Conformational Landscapes in Solution and Solid State
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding its structural dynamics is key to harnessing its full potential. Research in this area focuses on:
Solvent Effects: The stability of different conformers can be highly dependent on the solvent environment. lifechempharma.com Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can probe these solution-state structures.
Solid-State Analysis: X-ray crystallography provides precise information about the molecule's structure in the solid state, revealing key bond lengths, angles, and intermolecular interactions that can influence its properties and reactivity.
A thorough understanding of these structural features is critical for designing targeted C-H functionalization reactions and for predicting how these molecules might interact with biological targets.
Expansion of Pyridine-Substituted Weinreb Amides in the Synthesis of Diverse Chemical Libraries
The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The combination of the pyridine ring with the versatile Weinreb amide functionality creates a powerful building block for the synthesis of diverse chemical libraries. This compound serves as a prime example of a synthon that can be elaborated in multiple ways.
Future synthetic strategies will likely involve:
Multi-component Reactions: Designing one-pot procedures that combine the formation of the pyridine-substituted Weinreb amide with subsequent functionalization.
Late-Stage Diversification: Using the Weinreb amide as a directing group to perform C-H functionalization on the pyridine or aryl ring, followed by conversion of the amide to a ketone with various organometallic reagents. This dual approach allows for the rapid generation of a wide array of analogues from a common intermediate.
Bioisosteric Replacement: Creating libraries where the pyridine ring is replaced with other heterocycles, leveraging the same reliable synthetic methodologies established for the pyridine-based systems. acs.org
The systematic exploration of these strategies will undoubtedly lead to the discovery of new bioactive molecules and materials with novel properties.
Q & A
Q. What are the standard synthetic routes for N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide?
The synthesis typically involves two key steps:
- Weinreb amide formation : Reaction of 2-(pyridin-3-yl)acetic acid with N,O-dimethylhydroxylamine using coupling agents like EDCI or DCC in anhydrous conditions to form the N-methoxy-N-methyl amide core .
- Pyridinyl group introduction : Substitution or coupling reactions, such as Ullmann coupling or Suzuki-Miyaura cross-coupling, to attach the pyridin-3-yl moiety. For example, halogenated intermediates (e.g., 3-bromopyridine) can undergo palladium-catalyzed coupling with the acetamide backbone . Reaction progress is monitored via TLC, and purification employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm the N-methoxy-N-methyl group (e.g., singlet at δ ~3.2 ppm for N–CH) and pyridinyl aromatic protons (δ ~7.0–8.5 ppm) .
- IR spectroscopy : Stretching vibrations for the amide carbonyl (~1667 cm) and pyridinyl C–N bonds (~1600 cm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 208.1 [M+H]) validate the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Testing palladium catalysts (e.g., Pd(PPh) vs. PdCl) for coupling efficiency .
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions, while toluene may improve cross-coupling yields .
- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h) for steps like amide bond formation .
- Byproduct analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry .
Q. How to resolve contradictions in NMR data arising from tautomerism or impurities?
- Variable temperature NMR : Detect tautomeric shifts (e.g., keto-enol equilibria) by acquiring spectra at 25°C and −40°C .
- 2D NMR techniques : HSQC and HMBC correlations differentiate overlapping signals (e.g., pyridinyl vs. amide protons) .
- Recrystallization : Purify the compound using solvents like ethyl acetate/hexane to remove impurities causing split peaks .
Q. What are the mechanistic considerations for the reactivity of the Weinreb amide group in this compound?
The Weinreb amide acts as a ketone surrogate. Its stability under Grignard or organolithium reagent conditions prevents over-addition, enabling controlled nucleophilic acyl substitution. For example, reaction with RMgX forms a tetrahedral intermediate that decomposes to yield ketones without further reaction . Kinetic studies (e.g., monitoring via F NMR) can elucidate rate-determining steps in such transformations .
Application-Oriented Questions
Q. How is this compound utilized in synthesizing complex organic molecules?
- Drug discovery intermediates : The pyridinyl-Weinreb amide structure serves as a precursor for kinase inhibitors or antimicrobial agents. For instance, coupling with arylboronic acids via Suzuki reactions generates biaryl scaffolds common in pharmaceuticals .
- Material science : Functionalization with conjugated systems (e.g., thiophene) creates ligands for metal-organic frameworks (MOFs) .
- Mechanistic probes : Isotopic labeling (e.g., C at the amide carbonyl) tracks metabolic pathways in biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
